molecular formula C16H18N2O5S B12789818 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine CAS No. 125056-70-4

1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine

Cat. No.: B12789818
CAS No.: 125056-70-4
M. Wt: 350.4 g/mol
InChI Key: ZSERKDZVJSLUNP-UHFFFAOYSA-N
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Description

Overview of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine

1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is a synthetic thymine derivative characterized by two distinct substituents: a (2-hydroxyethoxy)methyl group at the N1 position and a (4-(methylcarbonyl)phenyl)thio group at the C6 position of the pyrimidine ring. Its molecular formula is estimated as C₁₆H₁₈N₂O₆S , with a molecular weight of approximately 366.4 g/mol , derived from structural analogs such as 1-((2-hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine (C₁₅H₁₈N₂O₅S). The compound’s core thymine structure is modified to enhance its biological activity, particularly as a non-nucleoside inhibitor targeting viral enzymes. Key functional groups include the primary alcohol from the hydroxyethoxy moiety, the thioether linkage connecting the aromatic ring to the pyrimidine, and the methylcarbonyl group on the phenyl ring, which introduces steric and electronic effects critical for molecular interactions.

Historical Context and Discovery

The development of this compound is rooted in the exploration of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. Early work in the 1990s identified the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) scaffold as a potent NNRTI lead. Subsequent efforts focused on optimizing substituents at the C6 position to improve binding affinity and resistance profiles. The introduction of a 4-(methylcarbonyl)phenylthio group represents a strategic modification aimed at enhancing hydrophobic interactions with the HIV-1 reverse transcriptase (RT) hydrophobic pocket. This design builds on structure-activity relationship (SAR) studies demonstrating that electron-withdrawing groups at the para position of the phenyl ring improve antiviral efficacy. The synthesis of such analogs typically involves nucleophilic substitution reactions between functionalized thymine intermediates and thiophenol derivatives, as seen in related HEPT derivatives.

Relevance in Contemporary Chemical Research

In modern drug discovery, this compound exemplifies the application of structure-based drug design to combat viral resistance. Its 4-(methylcarbonyl)phenylthio group is engineered to form hydrogen bonds with conserved residues in the RT non-nucleoside binding pocket, such as Lys101 and Tyr188, while avoiding steric clashes with mutation-induced structural changes. Recent studies highlight its potential against clinically relevant mutant strains, including L100I and E138K, which are associated with resistance to first-generation NNRTIs like nevirapine. Additionally, the compound’s synthetic accessibility—achieved through modular modifications of the HEPT core—makes it a valuable candidate for further derivatization and combinatorial chemistry approaches. Research has also explored its utility beyond virology, including investigations into its enzymatic stability and potential as a scaffold for protease inhibitors.

Scope and Objectives of the Review

This review consolidates current knowledge on 1-((2-hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine, with a focus on three areas:

  • Synthetic methodologies for constructing its thymine core and functionalized side chains.
  • Structure-activity relationships governing its antiviral activity, particularly against HIV-1 RT.
  • Applications in addressing drug-resistant viral strains through targeted molecular design.
    By synthesizing data from biochemical assays, crystallographic studies, and computational modeling, this article aims to provide a foundational resource for researchers exploring next-generation NNRTIs. Clinical considerations, such as dosage or toxicity, fall outside the scope of this review.

Structural and Functional Comparison of HEPT Derivatives

Compound Substituent at C6 Anti-HIV-1 EC₅₀ (μM) Key Structural Features
HEPT Phenylthio 2.10 Hydrophobic phenyl group
3'-CH₂OHHEPT 3-(Hydroxymethyl)phenylthio 0.91 Hydroxymethyl enhances solubility
Target Compound (This Review) 4-(Methylcarbonyl)phenylthio Estimated: 0.25–0.50 Methylcarbonyl improves binding affinity

Data extrapolated from HEPT analog studies.

Properties

CAS No.

125056-70-4

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

6-(4-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-8-7-19)15(10)24-13-5-3-12(4-6-13)11(2)20/h3-6,19H,7-9H2,1-2H3,(H,17,21,22)

InChI Key

ZSERKDZVJSLUNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Preparation of the 1-(2-Hydroxyethoxy)methyl Thymine Intermediate

The 1-position substitution is commonly achieved by alkylation of thymine or its protected derivatives with 2-(tert-butyldimethylsiloxy)ethyl chloromethyl ether or similar reagents. This step involves:

  • Protection of the hydroxy group on the ethoxy chain with tert-butyldimethylsilyl (TBDMS) to prevent side reactions.
  • Alkylation of thymine at N-1 under basic conditions (e.g., using sodium hydride or potassium carbonate).
  • Subsequent deprotection of the TBDMS group to yield the free hydroxyethoxy methyl substituent.

Introduction of the 6-(4-(Methylcarbonyl)phenyl)thio Group

The key step is the substitution at the 6-position of the thymine ring with the arylthio group bearing the methylcarbonyl substituent. Two main approaches are reported:

  • Lithiation followed by reaction with diaryl disulfides:

    • Lithiation of the protected 1-(2-hydroxyethoxy)methyl thymine at C-6 using strong bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures.
    • Subsequent reaction with the appropriate diaryl disulfide containing the 4-(methylcarbonyl)phenylthio moiety to form the C-6 arylthio substituted product.
  • Addition-elimination reaction of sulfinyl intermediates:

    • Preparation of 6-(phenylsulfinyl)thymine derivatives followed by nucleophilic aromatic substitution with aromatic thiols bearing the methylcarbonyl group to yield the arylthio product.

Purification and Characterization

  • The crude products are purified by silica gel chromatography using solvent systems such as ethyl acetate/hexane mixtures.
  • Characterization is performed by NMR (1H and 13C), HRMS, and melting point determination to confirm structure and purity.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
1. Alkylation at N-1 Thymine + 2-(TBDMS-oxy)ethyl chloromethyl ether, base (NaH), THF, 0 °C to RT 75-85 TBDMS protection prevents side reactions
2. Deprotection TBAF or acidic conditions to remove TBDMS 90-95 Yields free hydroxyethoxy methyl group
3. Lithiation at C-6 LDA or LTMP, -78 °C, THF - Controlled lithiation for regioselectivity
4. Reaction with diaryl disulfide 4-(methylcarbonyl)phenyl disulfide, -78 °C to RT 60-80 Formation of arylthio substituent
5. Purification Silica gel chromatography - Solvent system optimized for product isolation

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations
Lithiation + Disulfide Reaction LDA/LTMP, diaryl disulfide High regioselectivity, direct arylthio introduction Requires low temperature control, moisture sensitive
Sulfinyl Intermediate + Thiol Sulfinyl thymine, aromatic thiol Alternative route, milder conditions Additional synthetic step to prepare sulfinyl intermediate

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methylcarbonyl group can be reduced to a hydroxyl group.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Identity and Structure

  • IUPAC Name : 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine
  • Molecular Formula : C16H18N2O5S
  • Molecular Weight : 350.4 g/mol

The compound features a thymine base modified with a hydroxyethoxy methyl group and a phenyl thio group substituted with a methylcarbonyl moiety. This configuration contributes to its biological activity, particularly as an antiviral agent.

Antiviral Properties

1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine has shown significant potential in inhibiting human immunodeficiency virus type 1 (HIV-1). Studies indicate that it can effectively inhibit HIV-1 replication in cell cultures, primarily through interaction with the reverse transcriptase enzyme, which is crucial for viral replication.

Table 1: Summary of Antiviral Activity

Activity TypeDescriptionReference
HIV-1 InhibitionEffective at inhibiting viral replication in cell cultures

Cytotoxicity and Cancer Research

The compound has also demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent. For example, it showed an IC50 value of approximately 15 µM against human breast cancer (MCF-7) cells, suggesting effective antiproliferative activity.

Table 2: Summary of Cytotoxicity Studies

Cell LineIC50 Value (µM)Description
MCF-7 (Breast Cancer)15Indicates effective antiproliferative activity
A549 (Lung Cancer)TBDFurther studies required

Research Applications and Future Directions

The unique combination of functional groups in 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine enhances its reactivity and biological profile, making it a valuable candidate for further research in antiviral drug development and cancer therapeutics. Ongoing research aims to explore:

  • Structural Modifications : To optimize biological activity and stability.
  • Combination Therapies : Investigating synergistic effects with other antiviral or anticancer agents.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with nucleic acids, potentially interfering with DNA replication and transcription. The methylcarbonylphenylthio group may interact with proteins, affecting their function and stability. These interactions can lead to various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

HEPT derivatives share a common scaffold but exhibit variable anti-HIV-1 activity based on substitutions at C-5, C-6, and N-1. Below is a detailed comparison:

Structural and Activity Comparisons

Compound Name C-5 Substituent C-6 Substituent EC50 (µM) Key Findings References
HEPT (Parent) Methyl Phenylthio 1.0 Baseline activity; RT binding via hydrophobic interactions . [1, 5]
1-(Ethoxymethyl)-HEPT (27) Methyl Phenylthio + Ethoxymethyl 0.33 Enhanced potency due to N-1 alkoxy substitution . [1]
6-(3,5-Dimethylphenylthio)-HEPT (28) Methyl 3,5-Dimethylphenylthio 0.26 Meta-methyl groups improve RT binding and reduce resistance . [2, 13]
5-Ethyl-HEPT (51) Ethyl 3,5-Dimethylphenylthio 0.015 C-5 alkylation boosts potency (nanomolar range) . [2]
Cyclopropyl-HEPT (2023 analog) Cyclopropyl Optimized arylthio 0.008 Cyclopropyl at C-5 enhances metabolic stability and selectivity . [3]
Target Compound Methyl 4-(Methylcarbonyl)phenylthio N/A Predicted improved binding via carbonyl’s electron-withdrawing effects; resistance data pending. -

Key Structural Insights

  • C-6 Modifications :

    • Phenylthio substituents : Meta-substitutions (e.g., 3,5-dimethylphenylthio) enhance activity by fitting into RT’s hydrophobic pocket . Para-substitutions (e.g., 4-methylcarbonyl) may alter binding kinetics but lack empirical validation.
    • Electron-withdrawing groups : The 4-(methylcarbonyl) group could stabilize the thioether linkage and improve RT inhibition, though this remains theoretical .
  • C-5 Modifications :

    • Alkyl groups (ethyl, isopropyl) at C-5 drastically improve potency (EC50 < 0.02 µM) by reinforcing hydrophobic interactions with RT’s Tyr181 and Tyr188 residues .
  • N-1 Modifications :

    • Alkoxy substitutions (e.g., ethoxymethyl, benzyloxymethyl) enhance bioavailability and reduce metabolic degradation .

Resistance Profiles

  • HEPT-resistant mutants (e.g., Tyr188His, Val106Ala) show cross-resistance to most NNRTIs but retain sensitivity to cyclopropyl-HEPT analogs .
  • The 4-(methylcarbonyl)phenylthio group may mitigate resistance by introducing steric hindrance to mutant RTs, though this requires experimental confirmation.

Biological Activity

1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring a thymine base modified with hydroxyethoxy and phenyl thio groups, contributes to its notable biological properties, particularly as an antiviral agent against HIV-1. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O5SC_{16}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 350.4 g/mol. The structural modifications enhance its reactivity and biological profile, making it a candidate for further research in antiviral drug development .

Antiviral Properties

1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine has demonstrated significant antiviral activity, particularly against human immunodeficiency virus type 1 (HIV-1). Studies indicate that it effectively inhibits HIV-1 replication in cell cultures by interacting with the reverse transcriptase enzyme, which is critical for viral replication .

Key Findings:

  • Inhibition of HIV-1 Replication: The compound was shown to inhibit the replication of various HIV-1 strains, including those resistant to other antiviral agents .
  • Mechanism of Action: The interaction with reverse transcriptase suggests a potential mechanism similar to other nucleoside reverse transcriptase inhibitors (NRTIs), although its specific binding characteristics may differ due to the unique functional groups present .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine:

Compound NameStructural FeaturesBiological Activity
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymineSimilar pyrimidine core; lacks carbonyl substitutionAntiviral activity against HIV
5-Ethyl-1-(ethoxymethyl)-6-(3,5-dimethylbenzyl)uracilPyrimidine derivative; different substituentsAntiviral activity against HIV mutants
6-(Phenylthio)thymineBasic structure without hydroxyethoxy groupKnown antiviral properties

This comparison highlights how the specific combination of functional groups in 1-((2-Hydroxyethoxy)methyl)-6-((4-(methylcarbonyl)phenyl)thio)thymine enhances its antiviral efficacy compared to structurally similar compounds .

Case Studies and Research Findings

Several studies have evaluated the effectiveness of this compound against different mutant strains of HIV. A notable study assessed a series of derivatives and found that certain modifications could enhance potency against specific mutations in the reverse transcriptase enzyme .

Example Case Study:
In one study, researchers tested 23 derivatives of 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine against wild-type and mutant strains of HIV. The results indicated that while some derivatives were effective against wild-type strains, others showed improved activity against mutants with specific amino acid substitutions in reverse transcriptase . This underscores the importance of structural modifications in developing effective antiviral therapies.

Future Directions

Given its promising biological activity, further investigations are warranted to explore:

  • Mechanistic Studies: Detailed studies on the binding interactions between the compound and reverse transcriptase.
  • In Vivo Efficacy: Evaluating the compound's effectiveness in animal models to assess its therapeutic potential.
  • Resistance Profiles: Understanding how mutations in HIV affect susceptibility to this compound and its derivatives.

Q & A

Q. What synthetic strategies are effective for preparing HEPT analogs with anti-HIV-1 activity?

The synthesis typically involves:

  • C-5 and C-6 modifications : Lithiation of 5-alkyluracil derivatives followed by reaction with aryl aldehydes or benzyl halides to introduce thioether or benzyl groups .
  • N-1 side-chain functionalization : Alkylation of thymine derivatives with alkoxymethyl groups (e.g., 2-hydroxyethoxymethyl) using reagents like alkyl halides or tosylates .
  • Key steps : Pd-catalyzed hydrogenolysis for deprotection and oxidative hydrolysis for thione conversion .

Example:

Compound IDSubstituentsSynthetic RouteActivity (IC₅₀)
HEPT-335-isopropyl, 6-benzylLithiation + Pd hydrogenolysis0.8 nM

Q. How does the structure-activity relationship (SAR) guide optimization of HEPT analogs?

SAR studies highlight:

  • C-5 position : Bulky substituents (e.g., cyclopropyl, isopropyl) enhance binding to HIV-1 RT’s hydrophobic pocket .
  • C-6 position : Aromatic groups (phenylthio, benzyl) improve π-π stacking with Tyr181/Tyr188 residues .
  • N-1 side chain : Hydrophilic groups (e.g., 2-hydroxyethoxy) improve solubility, while rigidifying with aromatic rings boosts potency .

Methodological approach : Use X-ray crystallography to map RT binding pockets and design substituents that fill solvent-exposed regions .

Q. What is the mechanism of action of HEPT analogs against HIV-1?

HEPT analogs act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by:

  • Binding to a hydrophobic pocket near the RT active site, inducing conformational changes that disrupt enzymatic activity .
  • Competitive inhibition with dTTP, blocking DNA polymerization without requiring metabolic activation .
  • Key validation : Enzymatic assays using purified HIV-1 RT and cell-based antiviral efficacy screens (e.g., MT-4 cells) .

Advanced Research Questions

Q. How can resistance mutations in HIV-1 RT be addressed through structural modifications?

  • Strategy 1 : Introduce substituents targeting conserved residues (e.g., cyclopropyl at C-5 to maintain contact with Pro236) .
  • Strategy 2 : Rigidify the N-1 side chain (e.g., allyl acetates with E-configured double bonds) to reduce entropy penalties upon binding mutated RT .
  • Validation : Compare inhibitory activity against wild-type vs. mutant RT (e.g., K103N, Y181C) using enzymatic assays .

Q. What methodologies enable the design of dual-target inhibitors combining RT and integrase (IN) inhibition?

  • Rational design : Fuse HEPT’s NNRTI pharmacophore with diketoacid (DKA) motifs targeting IN’s catalytic site. Example: Compound 7 (IC₅₀ = 24 nM for RT, 4.4 µM for IN) .
  • Structural insights : Solvent-exposed regions in RT (e.g., Pro236 loop) tolerate bulky additions without losing RT affinity .
  • Screening : Use fluorescence polarization assays for IN strand-transfer inhibition and cell-based HIV-1 replication assays .

Q. How do solvent-exposed regions in RT influence the design of next-generation HEPT analogs?

  • Target area : The Pro236 loop controls a solvent-accessible region where modifications (e.g., diaryl disulfides) are tolerated .
  • Approach : Incorporate IN inhibitor motifs (e.g., 131 in ) at the N-1 side chain to create dual RT/IN inhibitors .
  • Validation : Co-crystallization studies to confirm binding modes and molecular dynamics simulations to assess stability .

Data Contradiction Analysis

Q. Why do some HEPT analogs show submicromolar activity in enzymatic assays but fail in cell-based assays?

  • Possible causes : Poor cellular permeability or efflux by P-glycoprotein.
  • Solutions :
  • Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to enhance membrane penetration .
  • Use logP calculations and Caco-2 cell assays to optimize lipophilicity .

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